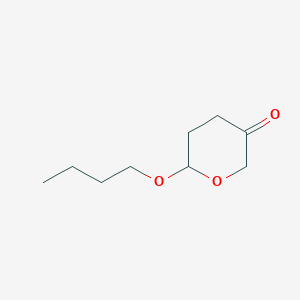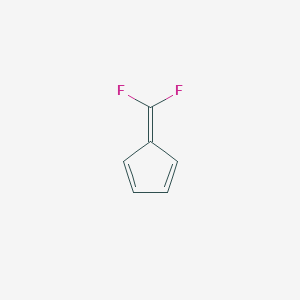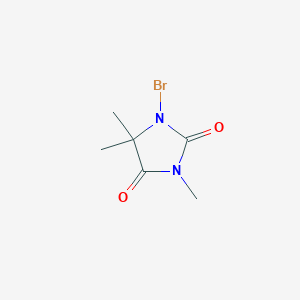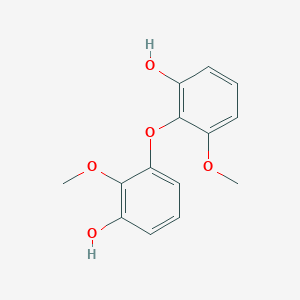
6-Butoxyoxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butoxyoxan-3-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a butoxy group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyoxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-butoxyhexanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote ring closure.
Another method involves the use of a base-catalyzed intramolecular cyclization of 6-butoxyhexanal. This reaction can be performed using a strong base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to a diol or other reduced forms.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxanones with different functional groups.
Applications De Recherche Scientifique
6-Butoxyoxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Butoxyoxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the butoxy group and the oxanone ring, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyoxan-3-one: Similar structure with a methoxy group instead of a butoxy group.
6-Ethoxyoxan-3-one: Similar structure with an ethoxy group instead of a butoxy group.
6-Propoxyoxan-3-one: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
6-Butoxyoxan-3-one is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. The longer alkyl chain of the butoxy group can influence the compound’s solubility, boiling point, and overall stability compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
65712-90-5 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
6-butoxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-9-5-4-8(10)7-12-9/h9H,2-7H2,1H3 |
Clé InChI |
QYCRUPBZQUGKPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CCC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)




![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)


![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
